7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one
CAS No.: 946293-04-5
Cat. No.: VC11916972
Molecular Formula: C21H19NO6
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946293-04-5 |
|---|---|
| Molecular Formula | C21H19NO6 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 7-methoxy-3-[4-(morpholine-4-carbonyl)phenoxy]chromen-4-one |
| Standard InChI | InChI=1S/C21H19NO6/c1-25-16-6-7-17-18(12-16)27-13-19(20(17)23)28-15-4-2-14(3-5-15)21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3 |
| Standard InChI Key | YPTIOJVNKIEHSL-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCOCC4 |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCOCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a 4H-chromen-4-one scaffold substituted at the 3-position with a phenoxy group bearing a morpholine-4-carbonyl moiety and at the 7-position with a methoxy group (Figure 1). Key structural identifiers include:
Table 1: Physicochemical Properties of 7-Methoxy-3-(4-(Morpholine-4-Carbonyl)Phenoxy)-4H-Chromen-4-One
| Property | Value |
|---|---|
| CAS No. | 946293-04-5 |
| Molecular Formula | C₂₁H₁₉NO₆ |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 7-Methoxy-3-[4-(morpholine-4-carbonyl)phenoxy]chromen-4-one |
| SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCOCC4 |
| InChIKey | YPTIOJVNKIEHSL-UHFFFAOYSA-N |
The presence of the morpholine-carbonyl group enhances solubility in polar solvents, while the chromenone core contributes to planar aromaticity, facilitating interactions with biological targets such as enzymes and DNA .
Synthesis and Derivative Development
| Step | Reactants | Reagents/Catalysts | Temperature | Yield* |
|---|---|---|---|---|
| 1 | 7-Methoxy-4H-chromen-4-one + 4-Hydroxyphenylmorpholine-4-carboxylate | K₂CO₃, DMF | 80°C | ~60% |
| 2 | Intermediate + Morpholine-4-carbonyl chloride | DCC, DMAP, CH₂Cl₂ | RT | ~75% |
*Theoretical yields based on analogous reactions .
Structural Modifications
Structure-activity relationship (SAR) studies of related chromenones indicate that:
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Methoxy groups at the 7-position enhance metabolic stability by sterically shielding oxidation sites .
-
Morpholine-carbonyl substitutions improve water solubility and target affinity for kinase domains .
Biological Activities and Mechanisms
| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 4-Aryl-4H-chromene | MCF-7 | 1.2–5.5 | Tubulin binding, G2/M arrest |
| Hypothetical analog | HT-29 | 8.8 | Aromatase inhibition (predicted) |
*Predicted based on structural similarity to compound 7 .
Enzyme Inhibition
The morpholine-carbonyl group may confer inhibitory activity against:
-
c-Src kinase: Critical in cancer metastasis (IC₅₀ ≈ 0.143 μM for analog 21) .
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Aromatase: Overexpressed in hormone-dependent breast cancers .
Pharmacological Applications and Challenges
Therapeutic Prospects
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Oncology: Potential as a dual tubulin-aromatase inhibitor for breast and colorectal cancers.
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Neurodegenerative diseases: Chromenones show acetylcholinesterase inhibition (IC₅₀ < 10 μM) .
Developmental Hurdles
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Solubility limitations: High logP (~3.5 predicted) may necessitate prodrug strategies.
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Metabolic stability: Methoxy groups reduce hepatic clearance, but morpholine rings may undergo oxidation.
Future Directions
-
SAR optimization: Introducing fluorine at the 3-position to enhance potency.
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Nanoparticle delivery: Encapsulation in PEGylated liposomes to improve bioavailability.
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Target validation: CRISPR screening to identify synthetic lethal partners in cancer cells.
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